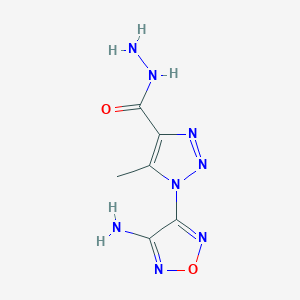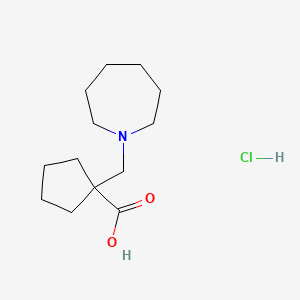![molecular formula C18H17NO5S2 B2381129 4-{[2-(furan-2-yl)-2-(thiophène-3-yl)éthyl]sulfamoyl}benzoate de méthyle CAS No. 2097924-25-7](/img/structure/B2381129.png)
4-{[2-(furan-2-yl)-2-(thiophène-3-yl)éthyl]sulfamoyl}benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is a complex organic compound that features a combination of furan, thiophene, and benzoate moieties
Applications De Recherche Scientifique
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic electronic materials due to its conjugated system.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Sulfamoyl Intermediate: The initial step involves the reaction of 2-(furan-2-yl)-2-(thiophen-3-yl)ethylamine with a sulfonyl chloride to form the sulfamoyl intermediate.
Esterification: The sulfamoyl intermediate is then reacted with methyl 4-bromobenzoate under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride to yield corresponding alcohols.
Substitution: The benzoate moiety can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Bromine, nitric acid, sulfuric acid as catalyst.
Major Products
Oxidation: Formation of furan and thiophene oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of brominated or nitrated benzoate derivatives.
Mécanisme D'action
The mechanism of action of Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and thiophene rings can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-{[2-(furan-2-yl)ethyl]sulfamoyl}benzoate: Lacks the thiophene ring, which may affect its electronic properties.
Methyl 4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate: Lacks the furan ring, which may alter its reactivity and biological activity.
Uniqueness
Methyl 4-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}benzoate is unique due to the presence of both furan and thiophene rings, which contribute to its distinct electronic and steric properties. This dual heterocyclic system enhances its potential for diverse applications in various scientific fields.
Propriétés
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-thiophen-3-ylethyl]sulfamoyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5S2/c1-23-18(20)13-4-6-15(7-5-13)26(21,22)19-11-16(14-8-10-25-12-14)17-3-2-9-24-17/h2-10,12,16,19H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVWVUYICCILLH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Amino-N-[(4-morpholin-4-ylsulfonylphenyl)methyl]acetamide;hydrochloride](/img/structure/B2381047.png)
![2-Chlorothiazolo[4,5-b]pyrazine](/img/structure/B2381048.png)


![methyl 4-(2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate](/img/structure/B2381053.png)


![2-[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2381057.png)

![2,6-Difluoro-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2381062.png)
![N-(benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2381063.png)


![N-[2-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]ethyl]acetamide](/img/structure/B2381068.png)
